Dihydroxymalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Reactivity

DHMA possesses interesting chemical properties due to its functional groups. The presence of two carboxylic acid groups (COOH) makes it a diprotic acid, meaning it can donate two protons in aqueous solutions. Additionally, the presence of two hydroxyl groups (OH) adjacent to the carboxylic acids makes it a 1,1-diol, potentially influencing its reactivity.

Studies have shown that DHMA exhibits various reactions typical of hydrated ketonic acids. For example, it can be reduced to tartronic acid using sodium amalgam in aqueous solutions . It also reacts with compounds like phenylhydrazine and hydroxylamine, and can reduce ammoniacal silver solutions .

Potential Applications

While research on DHMA is still limited, its unique properties have led to the exploration of potential applications in various fields:

- Organic synthesis: DHMA's reactivity allows it to participate in various organic reactions, potentially serving as a starting material or intermediate in the synthesis of other complex molecules.

- Material science: The acidic and diol functionalities of DHMA could be utilized in the design of new materials with specific properties, such as polymers or catalysts.

- Environmental studies: Some studies suggest DHMA might play a role in certain environmental processes, but further research is needed to understand its specific function and potential impact .

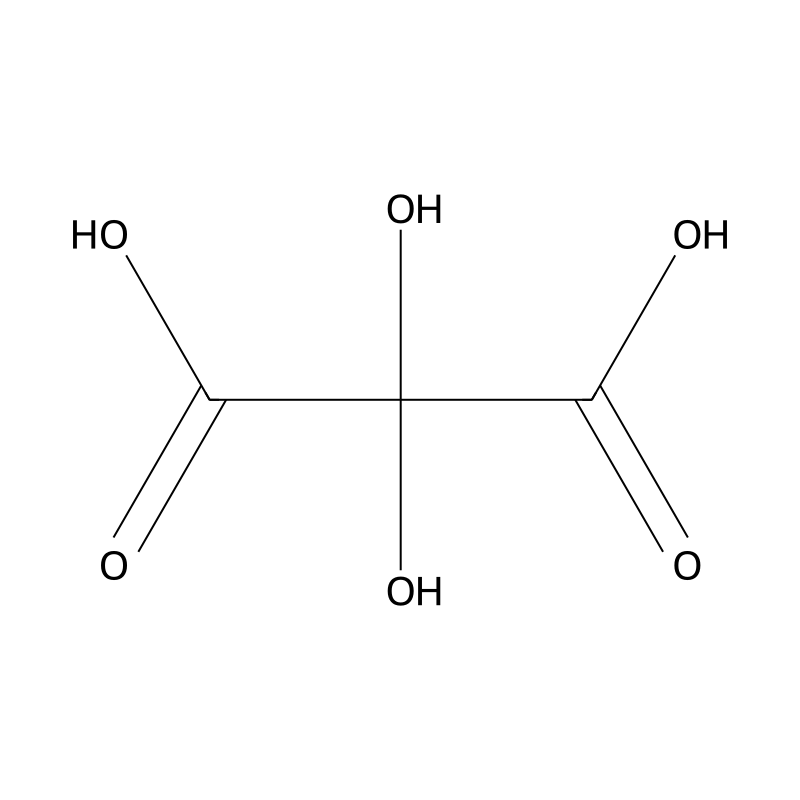

Dihydroxymalonic acid, also known as 2,3-dihydroxypropane-1,2-dicarboxylic acid, is a dicarboxylic acid characterized by two hydroxyl groups attached to its carbon backbone. Its chemical formula is and it has a molecular weight of 120.06 g/mol. The compound exists in a crystalline form and is soluble in water, making it relevant for various chemical and biological applications.

Biological Role and Interactions:

- Research on the specific mechanism of action in biological systems is limited.

- Its potential hypoglycemic effect might involve influencing glucose metabolism, but the pathway remains unclear [].

- As a proposed cyanide antidote, the mechanism might involve binding to cyanide, preventing its interaction with cellular enzymes []. More investigation is required for definitive understanding.

- Data on specific hazards associated with DHMA is limited.

- Due to the presence of carboxylic acid groups, it might exhibit mild irritant properties on contact with skin or eyes.

- As with any unknown compound, proper handling procedures and personal protective equipment are recommended during research or handling.

Further Research Needed:

Extensive research is needed to fully understand DHMA's properties and potential applications. This includes:

- Detailed characterization of its synthesis and other relevant chemical reactions.

- In-depth studies on its biological effects and mechanism of action, particularly for hypoglycemia and cyanide antagonism.

- Evaluation of its safety profile for potential therapeutic use.

- Electro-oxidation: The electro-oxidation of dihydroxymalonic acid on platinum electrodes has been studied, revealing its potential for quantitative destruction to carbon dioxide under specific conditions .

- Decarboxylation: Like other dicarboxylic acids, dihydroxymalonic acid can undergo decarboxylation reactions, leading to the formation of simpler organic compounds .

- Condensation Reactions: It can react with various amines and alcohols to form esters and amides, which are useful in synthetic organic chemistry.

Dihydroxymalonic acid exhibits biological activity that has garnered interest in biochemical research. It is known to participate in metabolic pathways and may influence enzymatic reactions involving oxidases and peroxidases. The compound's structural similarity to other dicarboxylic acids allows it to interact with biological systems, potentially affecting cellular processes . Additionally, its derivatives may have antioxidant properties that could be beneficial in mitigating oxidative stress within biological systems.

Several methods exist for the synthesis of dihydroxymalonic acid:

- Nitrosation of Malonic Acid Derivatives: One common method involves treating malonic acid diesters with nitrous acid to produce isonitrosomalonic acid, which can then be hydrolyzed to yield dihydroxymalonic acid .

- Electrochemical Synthesis: Electrochemical methods have also been explored for the synthesis of this compound, allowing for a more environmentally friendly approach by reducing the need for harsh reagents.

These synthesis methods highlight the versatility in producing dihydroxymalonic acid for research and industrial applications.

Dihydroxymalonic acid finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Its role in metabolic pathways makes it a subject of interest in studies related to enzyme activity and metabolic engineering.

- Material Science: Dihydroxymalonic acid can be used in the development of polymers and other materials due to its reactive hydroxyl groups.

Studies on the interactions of dihydroxymalonic acid with other molecules provide insights into its biochemical roles. Research indicates that it may interact with various enzymes, influencing their activity through competitive inhibition or substrate mimicry. Such interactions are crucial for understanding its potential therapeutic applications and effects on metabolic pathways.

Dihydroxymalonic acid shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Malonic Acid | Dicarboxylic acid without hydroxyls | Simple structure, widely used as a building block in organic synthesis. |

| 3,4-Dihydroxymandelic Acid | A hydroxylated aromatic compound | Known for its antioxidant properties; used in drug metabolism studies. |

| Dihydroxymaleic Acid | Similar structure but with double bonds | Involved in different biochemical pathways; less stable than dihydroxymalonic acid. |

Dihydroxymalonic acid is unique due to its specific arrangement of hydroxyl groups which influences its reactivity and biological interactions compared to the above compounds.

Hydrolysis of Alloxan with Baryta Water

Dihydroxymalonic acid, also known as dihydroxymesoxalic acid or dihydroxypropanedioic acid, can be synthesized through several classical routes, with the hydrolysis of alloxan using baryta water being one of the earliest documented methods [1]. This synthetic pathway involves the cleavage of the pyrimidine ring structure of alloxan under alkaline conditions provided by baryta water (barium hydroxide solution) [3].

The reaction proceeds through nucleophilic attack by hydroxide ions on the carbonyl groups of alloxan, leading to ring opening and subsequent formation of dihydroxymalonic acid [1]. The process can be represented by the following reaction:

Alloxan + Ba(OH)₂ → Dihydroxymalonic acid + DerivativesThis method yields dihydroxymalonic acid in its hydrated form, which crystallizes in deliquescent prisms that melt between 113°C and 121°C without loss of water [3]. The hydrated form is notable for containing stable geminal hydroxyl groups, a relatively unusual structural feature in organic chemistry [1].

The hydrolysis of alloxan with baryta water represents one of the fundamental approaches to obtaining dihydroxymalonic acid, though it has been largely superseded by more efficient methods in modern synthetic chemistry [3]. Nevertheless, this classical route remains historically significant as one of the first established pathways for synthesizing this compound [1].

Electrolysis of Tartaric Acid in Alkaline Solutions

Another classical approach to synthesizing dihydroxymalonic acid involves the electrolysis of tartaric acid in alkaline solutions [1]. This electrochemical method utilizes the oxidative capabilities of an electric current to transform tartaric acid into dihydroxymalonic acid under controlled conditions [3].

The process typically employs silver or lead electrodes in an aqueous or acetonitrile solvent system [5]. When tartaric acid is subjected to electrolysis in an alkaline environment, it undergoes oxidation at the anode, leading to the formation of dihydroxymalonic acid through a series of electron transfer steps [1].

The reaction mechanism involves the initial deprotonation of tartaric acid in the alkaline medium, followed by electrochemical oxidation that results in carbon-carbon bond cleavage and rearrangement [5]. The choice of electrode material significantly influences the reaction pathway and product distribution [5]. For instance, on silver electrodes, the reaction tends to favor dimerization steps due to increased local pH, while lead electrodes promote protonation of intermediates, leading to different product profiles [5].

The electrochemical synthesis of dihydroxymalonic acid from tartaric acid represents an interesting application of electrochemistry in organic synthesis, though it has not been widely adopted for large-scale production due to efficiency and scalability considerations [3]. Nevertheless, this method demonstrates the versatility of electrochemical approaches in accessing complex organic structures through controlled oxidation processes [5].

Oxidation Pathways: Tartronic Acid and Glycerol Derivatives

The oxidation of tartronic acid and glycerol derivatives constitutes another significant classical route for the synthesis of dihydroxymalonic acid [1]. These oxidation pathways utilize various oxidizing agents to transform hydroxylated precursors into the target compound through controlled oxidation reactions [3].

Tartronic acid (2-hydroxymalonic acid) serves as a direct precursor to dihydroxymalonic acid through oxidation of its central hydroxyl group [20]. This transformation can be achieved using various oxidizing agents, with the reaction proceeding through the formation of a ketone functionality at the central carbon atom [1]. The oxidation of tartronic acid represents a relatively straightforward approach, as it requires modification of only one functional group to yield dihydroxymalonic acid [20].

Glycerol and its derivatives offer another versatile starting point for the synthesis of dihydroxymalonic acid [3]. The oxidation of glycerol typically proceeds through multiple steps, involving the sequential oxidation of hydroxyl groups to yield increasingly oxidized intermediates before ultimately forming dihydroxymalonic acid [22]. This pathway often involves glyceric acid as an intermediate, which undergoes further oxidation to tartronic acid before final conversion to dihydroxymalonic acid [22].

A notable oxidation method involves the use of bismuth nitrate as an oxidizing agent for glycerol [26]. The reaction can be represented as:

(CH₂OH)₂CHOH + Bi(NO₃)₃ → (COOH)₂COThis transformation directly converts glycerol to mesoxalic acid (the dehydrated form of dihydroxymalonic acid) [28]. The reaction proceeds through multiple oxidation steps, with bismuth nitrate serving as a powerful oxidant capable of converting all three hydroxyl groups of glycerol to their corresponding oxidized forms [26].

The oxidation pathways involving tartronic acid and glycerol derivatives represent versatile approaches to dihydroxymalonic acid synthesis, offering flexibility in terms of starting materials and reaction conditions [3]. These methods have contributed significantly to the development of more efficient and selective synthetic routes for dihydroxymalonic acid production [1].

Modern Synthetic Approaches

Two-Stage Synthesis from Malonic Acid Diesters

Modern synthetic approaches to dihydroxymalonic acid have significantly improved upon classical methods, with the two-stage synthesis from malonic acid diesters representing a particularly efficient route [24]. This approach utilizes readily available malonic acid diesters as starting materials and transforms them through a sequence of controlled reactions to yield dihydroxymalonic acid with high purity and yield [24].

The first stage of this synthesis involves the reaction of a malonic acid diester with nitrous acid to form the corresponding isonitroso derivative [24]. This step typically employs nascent nitrous acid generated in situ from the reaction of an acid (preferably acetic acid) with an alkali nitrite [24]. The reaction is conducted at low temperatures (0-30°C) to ensure selectivity and minimize side reactions [24].

The reaction can be represented as:

R-OOC-CH₂-COO-R + HNO₂ → R-OOC-C(=NOH)-COO-R + H₂OWhere R typically represents methyl or ethyl groups [24].

The second stage involves the reaction of the isonitroso derivative with formaldehyde in an acidic aqueous medium [24]. This step transforms the isonitroso group into the characteristic geminal dihydroxy structure of dihydroxymalonic acid through a series of addition and hydrolysis reactions [24]. The reaction is typically conducted at moderate temperatures (25-60°C) to ensure complete conversion while minimizing degradation of the product [24].

This two-stage approach offers several advantages over classical methods, including:

- High yield (approximately 90% overall yield) [24]

- Avoidance of halogenated intermediates and impurities [24]

- Elimination of high-temperature processing steps [24]

- Reduced formation of side products [24]

The resulting dihydroxymalonic acid can be isolated as the free acid or as various salts, depending on the specific requirements of the intended application [24]. This versatile synthetic route has become a preferred method for the preparation of high-purity dihydroxymalonic acid in modern organic synthesis [24].

Nitrosation-Formaldehyde Condensation Techniques

Building upon the two-stage synthesis approach, more refined nitrosation-formaldehyde condensation techniques have been developed to optimize the production of dihydroxymalonic acid [24]. These techniques focus on improving reaction conditions, reagent selection, and workup procedures to enhance yield, purity, and process efficiency [24].

The nitrosation step typically employs sodium nitrite as the source of nitrous acid, with acetic acid serving as both the reaction medium and the acid component for nitrous acid generation [24]. This combination provides a mild and controlled nitrosation environment that minimizes side reactions while ensuring complete conversion of the malonic diester [24]. The reaction is typically conducted at temperatures between 0°C and 10°C, with careful control of addition rates to manage the exothermic nature of the reaction [24].

Following nitrosation, the isonitroso intermediate is typically isolated by extraction with a low-boiling organic solvent such as diethyl ether or toluene [24]. This isolation step helps remove impurities and sets the stage for the subsequent formaldehyde condensation reaction [24].

The formaldehyde condensation step employs aqueous formaldehyde (typically 40% solution) in an acidic medium, preferably hydrochloric acid [24]. The reaction proceeds through nucleophilic addition followed by hydrolysis to yield dihydroxymalonic acid [24]. The reaction conditions are carefully controlled to ensure complete conversion while minimizing degradation of the product [24].

A significant advancement in this technique involves the purification of the final product through conversion to a dibasic salt followed by treatment with an ion exchange resin [24]. This approach yields dihydroxymalonic acid with purity exceeding 99% and with minimal metal ion contamination (sodium content below 100 ppm), making it suitable for applications requiring high-purity material [24].

The nitrosation-formaldehyde condensation technique represents a significant advancement in dihydroxymalonic acid synthesis, offering a scalable and efficient route that addresses many of the limitations of classical methods [24]. The process avoids the use of strong oxidants and high-temperature operations, making it both safer and more environmentally friendly than many alternative approaches [24].

Catalytic Oxidation Strategies

Catalytic oxidation strategies represent another important category of modern synthetic approaches to dihydroxymalonic acid [6]. These methods utilize various catalysts to facilitate the controlled oxidation of suitable precursors, offering advantages in terms of selectivity, efficiency, and environmental impact [22].

One notable catalytic approach involves the oxidation of glycerol or its derivatives using noble metal catalysts supported on various materials [22]. For example, platinum-based catalysts supported on cerium oxide (Pt/CeO₂) have shown promising results in the selective oxidation of glycerol to tartronic acid, which can be further oxidized to dihydroxymalonic acid [6]. These catalysts operate under relatively mild conditions and can achieve high selectivity toward the desired oxidation products [22].

Gold-based catalysts have also been investigated for the oxidation of glycerol derivatives, though they have shown different selectivity patterns compared to platinum catalysts [6]. Interestingly, gold catalysts supported on lanthanum manganite (Au/LaMnO₃) have demonstrated exceptional selectivity for tartronic acid formation, achieving yields of up to 44% within 6 hours and 80% within 24 hours [6]. This represents a significant improvement over conventional titanium dioxide-supported catalysts, which typically yield much lower amounts of tartronic acid [6].

Bimetallic catalysts, particularly gold-platinum combinations, offer another promising approach, combining the beneficial properties of both metals to achieve improved performance in terms of activity and selectivity [6]. These catalysts can be fine-tuned through variations in metal ratios and support materials to optimize their performance for specific oxidation pathways [6].

The catalytic oxidation strategies for dihydroxymalonic acid synthesis continue to evolve, with ongoing research focused on developing more efficient, selective, and environmentally friendly catalytic systems [22]. These approaches hold significant promise for the sustainable production of dihydroxymalonic acid from renewable resources such as glycerol, which is readily available as a byproduct of biodiesel production [6].

Patented Industrial Synthesis Protocols

Industrial-scale production of dihydroxymalonic acid relies on patented synthesis protocols that have been optimized for efficiency, cost-effectiveness, and product quality [13]. These protocols build upon the fundamental synthetic approaches discussed earlier but incorporate specific modifications and process optimizations to address the challenges of large-scale production [24].

One significant patented approach involves the preparation of mesoxalic acid esters through the oxidation of malonic acid esters with nitrous gases [13]. This process represents an industrial adaptation of the nitrosation techniques discussed earlier, scaled up and optimized for commercial production [13]. The patent describes specific reaction conditions, including temperature ranges and reagent ratios, that maximize yield while minimizing the formation of unwanted byproducts [13].

Another important patented protocol focuses on the two-stage synthesis of dihydroxymalonic acid from malonic acid diesters [24]. This patent, filed in France (FR2819807A1), details a process that achieves approximately 90% yield through the sequential nitrosation of malonic diesters followed by reaction with formaldehyde [24]. The patent specifically addresses purification methods that yield high-purity dihydroxymalonic acid (>99%) with minimal metal ion contamination, making it suitable for applications in pharmaceutical synthesis and nuclear waste reprocessing [24].

A notable feature of this patented process is the use of ion exchange resins for the final purification step, which effectively removes sodium and other metal ions that could interfere with subsequent applications [24]. This approach eliminates the need for distillation or other energy-intensive purification methods, contributing to the overall efficiency and cost-effectiveness of the process [24].

Other patented approaches include methods for the preparation of dihydroxymalonic acid derivatives, such as the synthesis of gallic acid from tricarballylic ester and an acetal of mesoxalic ester [14]. While not directly focused on dihydroxymalonic acid production, these patents describe related chemistry that has contributed to the development of efficient synthetic routes for dihydroxymalonic acid and its derivatives [15].

The industrial synthesis protocols for dihydroxymalonic acid continue to evolve, with ongoing research focused on improving efficiency, reducing environmental impact, and enhancing product quality [24]. These patented approaches represent the culmination of decades of research and development in synthetic organic chemistry, providing the foundation for the commercial production of this important compound [13].

Table 1: Comparison of Key Industrial Synthesis Protocols for Dihydroxymalonic Acid

| Patent Reference | Key Starting Materials | Major Reaction Steps | Yield (%) | Purity (%) | Special Features |

|---|---|---|---|---|---|

| FR2819807A1 [24] | Malonic acid diesters | 1. Nitrosation with HNO₂ 2. Reaction with formaldehyde | ~90 | >99 | Ion exchange purification; Low sodium content (<100 ppm) |

| DE3345268A1 [13] | Malonic acid esters | Oxidation with nitrous gases | Not specified | Not specified | Focus on ester derivatives |

| US3560569A [14] | Glycerol | 1. Oxidation to tartronic acid 2. Esterification 3. Further oxidation | Not specified | Not specified | Part of a larger process for gallic acid synthesis |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

560-27-0